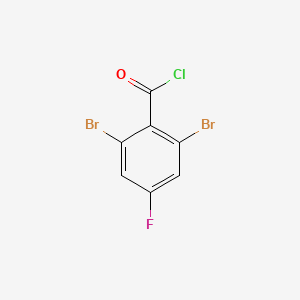
2,6-Dibromo-4-fluorobenzoyl chloride
Overview
Description
2,6-Dibromo-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO and a molecular weight of 316.35 g/mol . This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a benzoyl chloride functional group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 2,6-Dibromo-4-fluorobenzoyl chloride typically involves the bromination of 4-fluorobenzoic acid followed by the conversion of the resulting dibromo derivative to the corresponding benzoyl chloride. One common method involves the use of bromine and a suitable catalyst to introduce bromine atoms at the 2 and 6 positions of the benzene ring. The resulting 2,6-dibromo-4-fluorobenzoic acid is then treated with thionyl chloride or oxalyl chloride to form this compound .
Chemical Reactions Analysis
2,6-Dibromo-4-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Friedel-Crafts Acylation: This compound can be used in Friedel-Crafts acylation reactions to introduce the 2,6-dibromo-4-fluorobenzoyl group into aromatic compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding 4-fluorobenzoyl chloride derivative.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dibromo-4-fluorobenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride functional group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various acylated products. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in different chemical reactions .
Comparison with Similar Compounds
2,6-Dibromo-4-fluorobenzoyl chloride can be compared with other similar compounds such as:
2,6-Dibromo-4-fluoroaniline: This compound has similar bromine and fluorine substitutions but contains an amino group instead of a benzoyl chloride group.
4-Fluorobenzoyl chloride: This compound lacks the bromine atoms and has different reactivity and applications.
2,4-Dibromo-6-fluorobenzoyl chloride: This is another brominated and fluorinated benzoyl chloride with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various chemical and industrial processes.
Properties
IUPAC Name |
2,6-dibromo-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORVHKSEYRLKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















